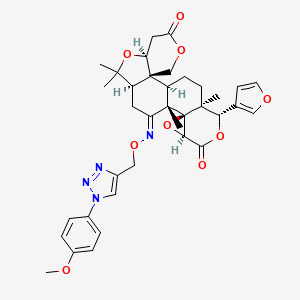
Anti-inflammatory agent 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 7 is a synthetic compound known for its potent anti-inflammatory properties. It has been extensively studied for its ability to inhibit various inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. This compound is particularly noted for its effectiveness in reducing inflammation without the severe side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 7 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields numerous 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound.
Scientific Research Applications
Anti-inflammatory agent 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 7 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. Specifically, it inhibits the activity of cyclooxygenase and lipoxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the nuclear factor-kappa B signaling pathway, reducing the expression of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug known for its anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.
Uniqueness
Anti-inflammatory agent 7 is unique in its ability to inhibit multiple inflammatory pathways simultaneously, providing a broader spectrum of anti-inflammatory activity. Unlike traditional nonsteroidal anti-inflammatory drugs, it has a lower risk of gastrointestinal side effects, making it a safer alternative for long-term use.
Properties
Molecular Formula |
C36H40N4O9 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
(1R,2R,7S,10R,12E,13S,14S,16S,19S,20S)-19-(furan-3-yl)-12-[[1-(4-methoxyphenyl)triazol-4-yl]methoxyimino]-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C36H40N4O9/c1-32(2)25-14-26(38-46-18-21-16-40(39-37-21)22-6-8-23(43-5)9-7-22)34(4)24(35(25)19-45-28(41)15-27(35)48-32)10-12-33(3)29(20-11-13-44-17-20)47-31(42)30-36(33,34)49-30/h6-9,11,13,16-17,24-25,27,29-30H,10,12,14-15,18-19H2,1-5H3/b38-26+/t24-,25-,27-,29-,30+,33-,34-,35+,36+/m0/s1 |
InChI Key |
XWIVSBDFMINSRF-KGTPAUPJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N/OCC6=CN(N=N6)C7=CC=C(C=C7)OC)/C[C@@H]8[C@@]39COC(=O)C[C@@H]9OC8(C)C)C |
Canonical SMILES |
CC1(C2CC(=NOCC3=CN(N=N3)C4=CC=C(C=C4)OC)C5(C(C26COC(=O)CC6O1)CCC7(C58C(O8)C(=O)OC7C9=COC=C9)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















